molecular formula C22H14 B1220037 Pentaphene CAS No. 222-93-5

Pentaphene

Cat. No. B1220037
CAS RN: 222-93-5
M. Wt: 278.3 g/mol
InChI Key: JQQSUOJIMKJQHS-UHFFFAOYSA-N
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Description

Pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C22H14 . It is also known by other names such as b,b’-Dibenzphenanthrene, Dibenzo[b,h]phenanthrene, Naphtho-2’,3’-1,2-anthracene .


Synthesis Analysis

The on-surface synthesis of this compound has been reported using 8,8’-dibromo-5,5’-bibenzo[rst]this compound as a precursor . This method involves the use of a multi-layer release delivery system (MLRTM) where 40% of the dose is provided as an immediate release and 60% is provided through a gradual release .


Molecular Structure Analysis

The molecular structure of this compound is well-defined with a molecular weight of 278.3466 . The structure is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is JQQSUOJIMKJQHS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H14 and an average mass of 278.347 Da . Its mono-isotopic mass is 278.109558 Da . More detailed physical and chemical properties may require specific experimental measurements or computational modeling.

Scientific Research Applications

Organic Crystal Semiconductors

Pentaphene and its derivatives, like pentathienoacene, have shown potential as organic crystal semiconductors. Studies indicate their utility in thin-film transistors, with particular attention to charge transport parameters. Pentathienoacene, a thiophene equivalent of pentacene, demonstrates strong intermolecular interactions and effective charge transport, making it a promising material for semiconductor applications (Kim et al., 2007).

Enhancement of Electronic Properties

Modifications in the molecular structure of pentacene, like functionalization, can significantly enhance its electronic properties. These modifications aim to increase orbital overlap in the solid state, thereby improving device performance. Such advancements have been explored in various studies, illustrating the impact of structural changes on the electronic behavior of pentacene derivatives (Anthony et al., 2001).

Fluorescence Applications

This compound derivatives, such as those derived from hexabenzocoronene, have been studied for their fluorescence properties. These derivatives exhibit significantly increased fluorescence quantum yields and are emissive in the solid state, indicating potential applications in areas like optical sensors and imaging technologies (Rietsch et al., 2019).

Transient EPR Spectroscopy Standard

Pentacene is used as a standard in transient electron paramagnetic resonance (EPR) spectroscopy, an important technique for testing and calibrating experimental setups. Its use in this context underscores its reliable and predictable behavior under experimental conditions (Schröder et al., 2021).

Synthesis and Stereochemistry

The synthesis and stereochemistry of this compound derivatives, such as (+)-6,15-dihydro-6,15-ethanonaphtho[2,3-c]this compound, have been extensively studied. These investigations provide valuable insights into the molecular structure and stereochemical properties of this compound derivatives, essential for their application in various scientific fields (Harada et al., 1977).

Molecular and Crystal Structure Analysis

Research into the molecular and crystal structure of this compound compounds, such as tribenzo[a,h,rst]phenanthra[1,2,10-cde]this compound, sheds light on their unique structural properties. This information is crucial for understanding how these structures can be manipulated for specific applications (Oonishi et al., 1992).

Alternative Organic Electronics Applications

Studies on isomers of pentacene, including pentacene and pentathienoacene, have revealed their potential as air-stable and alternative candidates for organic electronic applications. Their unique electronic and optical properties make them suitable for use in organic thin-film transistors and other electronic devices (Jones & Lin, 2017).

properties

IUPAC Name

pentaphene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-7-17-13-21-19(11-15(17)5-1)9-10-20-12-16-6-2-4-8-18(16)14-22(20)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQSUOJIMKJQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5C=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176743
Record name 2,3:6,7-Dibenzphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222-93-5
Record name Pentaphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3:6,7-Dibenzphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000222935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3:6,7-Dibenzphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentapheno
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTAPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF94R180Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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